

Spectroscopic Characterization of 4-Chloro-3-iodophenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-3-iodophenol

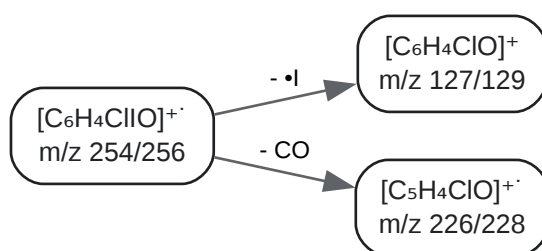
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This technical guide provides an in-depth analysis of the expected spectroscopic data for **4-Chloro-3-iodophenol** (CAS No. 202982-72-7), a key intermediate in pharmaceutical and chemical synthesis. For researchers engaged in drug development and synthetic chemistry, unambiguous structural confirmation is paramount. This document synthesizes fundamental spectroscopic principles with data from analogous compounds to present a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Molecular Structure and Overview

4-Chloro-3-iodophenol is a disubstituted halogenated phenol with the molecular formula C_6H_4ClIO and a molecular weight of approximately 254.45 g/mol .^[1] The strategic placement of the hydroxyl, chloro, and iodo groups on the aromatic ring results in a unique electronic environment, which is reflected in its characteristic spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and regulatory submissions.



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References

- 1. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
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